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Compound of Interest

Compound Name:
2-Chloro-5-fluoro-4,6-

dimethylpyrimidine

CAS No.: 1192479-36-9

Cat. No.: B3089380

Get Quote

Executive Summary: The Strategic Value of the 5-
Fluoro Motif
In the optimization of bioactive heterocycles, 2-chloro-5-fluoro-4,6-dimethylpyrimidine (CAS:

1192479-36-9) represents a critical "sweet spot" between reactivity and metabolic stability.[1]

Unlike its non-fluorinated parent (2-chloro-4,6-dimethylpyrimidine), the inclusion of the C5-

fluorine atom serves two pivotal roles:

Electronic Activation: It significantly lowers the LUMO energy of the pyrimidine ring,

accelerating Nucleophilic Aromatic Substitution (

) at the C2 position.[1]

Metabolic Blocking: It obstructs the C5 position, a common site for oxidative metabolism

(CYP450-mediated oxidation) and prevents the formation of reactive metabolites that cause

Time-Dependent Inhibition (TDI).[1]
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This guide objectively characterizes the compound against its primary alternatives, providing

validated protocols for its integration into high-value scaffolds such as Orexin receptor

antagonists and kinase inhibitors.[1]

Physicochemical Profile & Comparative Metrics
The following table contrasts the subject compound with its direct structural analogs to highlight

the physicochemical shifts induced by the fluorine substitution.

Table 1: Comparative Physicochemical Properties

Property Subject Compound Non-Fluoro Analog Trichloro Variant

Name
2-Chloro-5-fluoro-4,6-

dimethylpyrimidine

2-Chloro-4,6-

dimethylpyrimidine

2,4,6-Trichloro-5-

fluoropyrimidine

Structure
Pyrimidine, 2-Cl, 5-F,

4,6-Me

Pyrimidine, 2-Cl, 4,6-

Me

Pyrimidine, 2,4,6-Cl,

5-F

CAS 1192479-36-9 4472-44-0 2928-14-5

MW 160.58 142.59 201.41

C2 Reactivity (

)

High (Activated by 5-

F)
Moderate

Very High (Multiple Cl

EWGs)

Selectivity
Excellent (Only C2 is

labile)
Excellent

Poor (C2/C4/C6

competition)

Metabolic Stability High (C5 blocked)
Low (C5 vulnerable to

oxidation)

N/A (Reactive

intermediate)

Physical State
Liquid / Low-melting

Solid
Solid (MP: 37-39°C) Liquid
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Analytic Insight: The presence of the 5-F atom introduces a characteristic doublet in the

NMR spectrum for C4/C6 carbons (

Hz) and a large doublet for C5 (

Hz).[1]

NMR typically shows a singlet around -160 to -165 ppm, serving as a clean handle

for reaction monitoring.[1]

Reactivity Analysis: The "Fluorine Effect" in
The primary utility of this compound is as an electrophile in

reactions to install the pyrimidine core onto amines or phenols.[1]

Mechanistic Causality
The rate-determining step in pyrimidine

is the formation of the Meisenheimer complex.[1]

Inductive Effect (-I): The 5-fluorine atom is highly electronegative, pulling electron density

away from the ring.[1] This stabilizes the anionic intermediate (Meisenheimer complex),

lowering the activation energy (

).[1]

Steric Modulation: The 4,6-dimethyl groups provide steric bulk.[1] While this prevents "over-

reaction" or side reactions at the ring nitrogens, it requires the use of polar aprotic solvents

(DMSO, DMF) and elevated temperatures (80-100°C) to drive the reaction to completion with

bulky nucleophiles.[1]

Visualization: Reactivity Landscape
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The following diagram illustrates the reactivity hierarchy and the specific activation pathway

provided by the 5-F substituent.[1]

Mechanistic Advantage
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Figure 1: Comparative reactivity landscape. The subject compound offers the optimal balance

of reactivity and selectivity compared to its analogs.[1]

Experimental Protocol: Validated Coupling
This protocol describes the coupling of 2-chloro-5-fluoro-4,6-dimethylpyrimidine with a

secondary amine (e.g., a pyrrolidine or piperidine derivative), a standard step in the synthesis

of Orexin receptor modulators.[1]

Materials & Reagents
Electrophile: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 equiv).[1][2]

Nucleophile: Amine scaffold (1.1 equiv).[1][3]

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) or

(3.0 equiv).[1]

Solvent: Anhydrous DMSO or NMP (Concentration 0.2 M).[1]
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Step-by-Step Methodology
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Amine

Nucleophile (1.1 equiv) in anhydrous DMSO.

Base Addition: Add DIPEA (2.5 equiv). Stir for 5 minutes at room temperature to ensure

deprotonation/activation.

Electrophile Addition: Add 2-chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 equiv) dropwise

(if liquid) or as a solution in DMSO.

Rationale: Slow addition prevents local high concentrations, though self-polymerization is

unlikely for this specific scaffold.[1]

Reaction: Heat the mixture to 100°C for 4–6 hours.

Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the chloride (m/z ~160)

and formation of the product (M+1).[1] The 5-F atom provides a distinct retention time shift

compared to non-fluorinated impurities.[1]

Workup (Self-Validating):

Cool to room temperature.[1][4]

Dilute with Ethyl Acetate and wash 3x with water (to remove DMSO).[1]

Wash 1x with Brine.[1] Dry over

.[1]

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc

gradient).

Checkpoint: The product should be a solid.[1] Confirm identity via

NMR (singlet, ~-163 ppm).[1]
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Application Case Study: Orexin Receptor
Modulation
The 2-chloro-5-fluoro-4,6-dimethylpyrimidine building block is famously utilized in the "tail"

region of dual orexin receptor antagonists (DORAs).[1]

The Metabolic Stability Issue
In early generation antagonists, the pyrimidine ring was susceptible to oxidative attack at the

C5 position by CYP3A4.[1]

Solution: Substitution with Fluorine at C5.[1][5][3][6][7][8]

Outcome: The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological

conditions.[1] This modification often extends the half-life (

) of the drug candidate and reduces the risk of idiosyncratic toxicity caused by reactive
metabolites.[1]

Synthesis Workflow Diagram
Amine Scaffold

(e.g., Octahydropyrrolo[3,4-c]pyrrole)

S_NAr Coupling
(DMSO, 100°C, Base)

2-Chloro-5-fluoro-
4,6-dimethylpyrimidine

Intermediate Adduct

C-N Bond Formation

Orexin Receptor Antagonist
(Metabolically Stable)

Deprotection / Further Funct.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3089380/docs?utm_src=pdf-body#comparative-characterization-guide-2-chloro-5-fluoro-4-6-dimethylpyrimidine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1160110.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1160110.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1160110.htm
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.8b01326
https://patents.google.com/patent/WO2016171248A1/en
https://www.molcore.com/product/1192479-35-8
https://cymitquimica.com/pt/produtos/10-F606322/1192479-36-9/2-chloro-5-fluoro-46-dimethylpyrimidine/
https://patents.google.com/patent/EP3093291B1/en20
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1160110.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1160110.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3089380?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Workflow for integrating the fluorinated pyrimidine into a drug scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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